![molecular formula C8H15N B1419520 2-Cyclopropylpiperidine CAS No. 383128-00-5](/img/structure/B1419520.png)
2-Cyclopropylpiperidine
Overview
Description
“2-Cyclopropylpiperidine” is a compound with the molecular formula C8H15N . It is a major alkaloid extracted from black pepper (Piper nigrum) . The compound consists of a six-membered ring that includes five methylene groups (-CH2-) and one amine group (-NH-) .
Molecular Structure Analysis
The molecular structure of 2-Cyclopropylpiperidine includes a six-membered ring with five methylene groups and one amine group . The InChI code for the compound is InChI=1S/C8H15N/c1-2-6-9-8(3-1)7-4-5-7/h7-9H,1-6H2 .
Physical And Chemical Properties Analysis
The molecular weight of 2-Cyclopropylpiperidine is 125.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound also has a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 125.120449483 g/mol .
Scientific Research Applications
Synthesis of Bioactive Molecules
2-Cyclopropylpiperidine serves as a versatile building block in the synthesis of bioactive molecules. Its incorporation into larger structures is crucial for creating compounds with potential pharmacological activities. Researchers utilize it to develop new drugs with improved efficacy and reduced side effects .
Development of Anticancer Agents
The piperidine moiety is a common feature in many anticancer agents. 2-Cyclopropylpiperidine derivatives are being explored for their ability to inhibit the growth of cancer cells, with studies focusing on their mechanism of action and therapeutic potential .
Antimicrobial Applications
Compounds derived from 2-Cyclopropylpiperidine are investigated for their antimicrobial properties. These derivatives could lead to the development of new antibiotics that are effective against resistant strains of bacteria .
Neuropharmacological Research
In neuropharmacology, 2-Cyclopropylpiperidine derivatives are studied for their potential to treat neurological disorders. They may play a role in developing treatments for conditions such as Alzheimer’s disease, depression, and anxiety .
Analgesic and Anti-inflammatory Drugs
The piperidine structure is significant in creating analgesic and anti-inflammatory drugs. Derivatives of 2-Cyclopropylpiperidine are being tested for their pain-relieving and inflammation-reducing effects, which could benefit patients with chronic pain conditions .
Antiviral and Antimalarial Research
Researchers are exploring the use of 2-Cyclopropylpiperidine in the design of antiviral and antimalarial agents. Its derivatives could contribute to the fight against viral infections and malaria, diseases that have a significant impact on global health .
Cardiovascular Drug Development
The cardiovascular system can benefit from drugs developed with 2-Cyclopropylpiperidine. Its derivatives are being studied for their potential to treat hypertension and other heart-related conditions .
Chemical Biology and Probe Design
In chemical biology, 2-Cyclopropylpiperidine is used to design molecular probes that can bind to specific biological targets. These probes help in understanding biological processes and identifying new therapeutic targets .
Future Directions
Piperidine derivatives, including 2-Cyclopropylpiperidine, have shown promise in pharmaceutical applications, particularly in the field of anticancer research . Future research may focus on further exploring the therapeutic potential of these compounds and developing more efficient synthesis methods .
Mechanism of Action
Target of Action
2-Cyclopropylpiperidine is a derivative of piperidine, a heterocyclic compound that plays a pivotal role in the production of drugs . Piperidine derivatives have been utilized in different therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . .
Mode of Action
For instance, piperine shows powerful antioxidant action because of its capability of hindering or suppressing free radicals
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways, influencing a wide range of biological activities
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects
properties
IUPAC Name |
2-cyclopropylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-6-9-8(3-1)7-4-5-7/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVRBIDPWYUYCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20667098 | |
Record name | 2-Cyclopropylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20667098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
383128-00-5 | |
Record name | 2-Cyclopropylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20667098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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